(6-Aminopyridin-3-YL)boronic acid (6-Aminopyridin-3-YL)boronic acid
Brand Name: Vulcanchem
CAS No.: 851524-96-4
VCID: VC2393881
InChI: InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8)
SMILES: B(C1=CN=C(C=C1)N)(O)O
Molecular Formula: C5H7BN2O2
Molecular Weight: 137.93 g/mol

(6-Aminopyridin-3-YL)boronic acid

CAS No.: 851524-96-4

Cat. No.: VC2393881

Molecular Formula: C5H7BN2O2

Molecular Weight: 137.93 g/mol

* For research use only. Not for human or veterinary use.

(6-Aminopyridin-3-YL)boronic acid - 851524-96-4

Specification

CAS No. 851524-96-4
Molecular Formula C5H7BN2O2
Molecular Weight 137.93 g/mol
IUPAC Name (6-aminopyridin-3-yl)boronic acid
Standard InChI InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8)
Standard InChI Key NPJBPJIQMCHZLJ-UHFFFAOYSA-N
SMILES B(C1=CN=C(C=C1)N)(O)O
Canonical SMILES B(C1=CN=C(C=C1)N)(O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Classification

(6-Aminopyridin-3-YL)boronic acid is characterized by a pyridine ring with an amino group (-NH₂) at the 6-position and a boronic acid group (-B(OH)₂) at the 3-position. The compound exists in two primary forms: the free acid (C₅H₇BN₂O₂) with a molecular weight of 137.93 g/mol and its hydrochloride salt (C₅H₈BClN₂O₂) with a molecular weight of 174.39 g/mol . The hydrochloride salt formation affects the compound's solubility profile and stability, making it more suitable for certain applications.

Nomenclature and Identification

The compound is identified in chemical databases and literature through several systems of nomenclature. The free acid is assigned CAS number 851524-96-4, while the hydrochloride salt bears CAS number 1309982-15-7 . The European Community (EC) Number for the hydrochloride salt is 863-179-1 . Common synonyms include 6-Aminopyridine-3-boronic acid, Boronic acid, B-(6-amino-3-pyridinyl)-, and 2-amino-5-pyridinyl boronic acid .

Physical and Chemical Properties

Key Properties

The physical and chemical properties of (6-Aminopyridin-3-YL)boronic acid play a crucial role in its applications. Table 1 summarizes the essential properties of both the free acid and hydrochloride salt forms.

PropertyFree AcidHydrochloride SaltReference
Molecular FormulaC₅H₇BN₂O₂C₅H₈BClN₂O₂
Molecular Weight137.93 g/mol174.39 g/mol
CAS Number851524-96-41309982-15-7
EC NumberNot specified863-179-1
Commercial PurityNot specified98%
Storage TemperatureNot specified-20°C (freezer)
Binding pH (when functionalized)Not specified5.0

Solubility and Solution Preparation

The compound exhibits excellent water solubility, particularly in its hydrochloride salt form, which is advantageous for applications in aqueous biochemical systems . For research applications, stock solutions of various concentrations can be prepared according to the guidelines presented in Table 2.

Desired ConcentrationFor 1 mgFor 5 mgFor 10 mg
1 mM5.7343 mL28.6714 mL57.3427 mL
5 mM1.1469 mL5.7343 mL11.4685 mL
10 mM0.5734 mL2.8671 mL5.7343 mL

To enhance solubility during preparation, heating the container to 37°C followed by ultrasonic bath treatment is recommended . Once prepared, solutions should be stored in separate aliquots to avoid degradation from repeated freeze-thaw cycles.

Applications in Biochemical Research

Boronate Affinity Materials

A primary application of (6-Aminopyridin-3-YL)boronic acid is in the development of boronate affinity materials for the extraction, separation, and enrichment of cis-diol-containing biomolecules . Conventional boronate affinity materials typically require a basic binding pH (usually 8.5), which presents two significant limitations: operational inconvenience and potential degradation of labile compounds . Additionally, these conventional materials often demonstrate insufficient binding affinity for low-concentration analytes.

(6-Aminopyridin-3-YL)boronic acid addresses these limitations through its ability to form boronate complexes at lower pH values while maintaining high binding affinity . This represents a significant advancement in the field of affinity materials.

Functionalization of Magnetic Nanoparticles

Research has demonstrated the successful functionalization of magnetic nanoparticles with (6-Aminopyridin-3-YL)boronic acid to create novel materials with enhanced biomolecule affinity . These functionalized nanoparticles combine the advantages of magnetic separation with the selective binding properties of the boronic acid moiety.

The resulting materials exhibit exceptional performance characteristics, including:

  • Low binding pH requirement (5.0) compared to conventional materials (8.5)

  • High binding affinity toward cis-diol-containing biomolecules

  • Selective extraction capability for target molecules in complex matrices

  • Compatibility with physiologically relevant conditions

Enrichment of cis-Diol-Containing Biomolecules

The most significant application of (6-Aminopyridin-3-YL)boronic acid functionalized materials is the selective enrichment of cis-diol-containing biomolecules from complex biological samples . The ability to operate at lower pH values (5.0) allows for the extraction of these compounds under milder conditions, reducing the risk of degradation and increasing enrichment efficiency .

Research has demonstrated the practical utility of these materials for the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples, such as human urine . This capability has important implications for bioanalytical chemistry, metabolomics, and clinical diagnostics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator